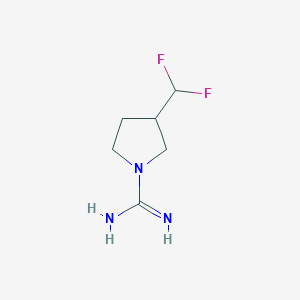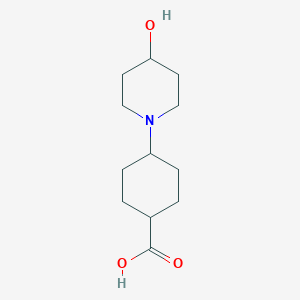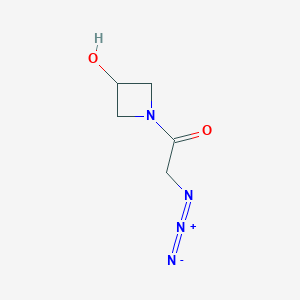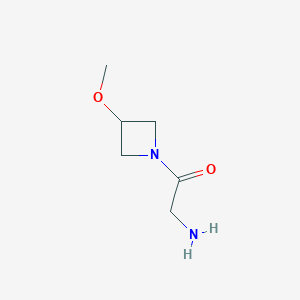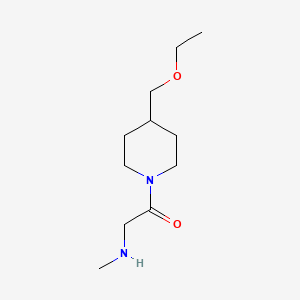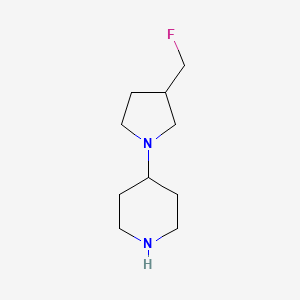
4-(3-(氟甲基)吡咯烷-1-基)哌啶
描述
4-(3-(Fluoromethyl)pyrrolidin-1-yl)piperidine is a useful research compound. Its molecular formula is C10H19FN2 and its molecular weight is 186.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-(3-(Fluoromethyl)pyrrolidin-1-yl)piperidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(3-(Fluoromethyl)pyrrolidin-1-yl)piperidine including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
药物发现:增强药效团空间
吡咯烷环是“4-(3-(氟甲基)吡咯烷-1-基)哌啶”的核心结构,在药物化学中广泛用于创造治疗人类疾病的化合物。 其sp3杂化允许有效地探索药效团空间,有助于分子的立体化学,并通过“假旋转”增加三维覆盖范围 .
抗癌剂:靶标选择性
吡咯烷衍生物,包括“4-(3-(氟甲基)吡咯烷-1-基)哌啶”,据报道在抗癌活性中表现出靶标选择性。 氟甲基等取代基的存在会影响候选药物的生物学特性,可能导致对对映选择性蛋白的不同结合模式 .
抗菌和抗真菌应用
具有哌啶核的化合物,例如“4-(3-(氟甲基)吡咯烷-1-基)哌啶”,显示出作为抗菌和抗真菌剂的潜力。 它们的结构多样性使它们能够与各种微生物和真菌靶标相互作用,从而破坏其生长和增殖 .
镇痛和抗炎用途
哌啶部分是生产镇痛和抗炎药物必不可少的。 “4-(3-(氟甲基)吡咯烷-1-基)哌啶”的衍生物可以探索其通过调节生物通路减轻疼痛和减少炎症的潜力 .
神经退行性疾病治疗
哌啶衍生物正在研究其在治疗阿尔茨海默病等神经退行性疾病中的作用。 “4-(3-(氟甲基)吡咯烷-1-基)哌啶”的结构特征可能使其能够穿过血脑屏障并与神经靶标相互作用 .
抗精神病和抗抑郁作用
哌啶结构也与抗精神病和抗抑郁作用有关。 对“4-(3-(氟甲基)吡咯烷-1-基)哌啶”的研究可能会导致开发新的精神疾病治疗方法,利用其调节神经递质系统的能力 .
作用机制
Target of action
Compounds containing a pyrrolidine ring are often used in drug discovery due to their ability to interact with various biological targets .
Mode of action
Without specific information on “4-(3-(Fluoromethyl)pyrrolidin-1-yl)piperidine”, it’s difficult to explain its mode of action. The spatial orientation of substituents on the pyrrolidine ring can lead to different biological profiles of drug candidates, due to their different binding modes to enantioselective proteins .
Biochemical pathways
Pyrrolidine derivatives are known to interact with various biochemical pathways, depending on their specific structures and targets .
Pharmacokinetics
The introduction of heteroatomic fragments in molecules is a common strategy in drug design to modify physicochemical parameters and obtain the best adme/tox results for drug candidates .
Result of action
The effects of pyrrolidine derivatives can vary widely, depending on their specific structures and targets .
Action environment
Environmental factors can often influence the action of drugs, including factors such as ph, temperature, and the presence of other substances .
生化分析
Biochemical Properties
4-(3-(Fluoromethyl)pyrrolidin-1-yl)piperidine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. The compound is known to bind to specific receptors and enzymes, modulating their activity. For instance, it has been observed to interact with certain neurotransmitter transporters, affecting the reuptake of neurotransmitters and altering synaptic transmission . Additionally, 4-(3-(Fluoromethyl)pyrrolidin-1-yl)piperidine can inhibit or activate specific enzymes, leading to changes in metabolic pathways and cellular processes .
Cellular Effects
The effects of 4-(3-(Fluoromethyl)pyrrolidin-1-yl)piperidine on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound has been shown to affect the expression of genes involved in neurotransmitter synthesis and release, leading to alterations in neurotransmitter levels and synaptic activity . Furthermore, 4-(3-(Fluoromethyl)pyrrolidin-1-yl)piperidine can impact cellular metabolism by influencing the activity of key metabolic enzymes, resulting in changes in energy production and utilization .
Molecular Mechanism
The molecular mechanism of action of 4-(3-(Fluoromethyl)pyrrolidin-1-yl)piperidine involves several key interactions at the molecular level. The compound binds to specific biomolecules, such as receptors and enzymes, altering their conformation and activity. This binding can lead to enzyme inhibition or activation, depending on the nature of the interaction . Additionally, 4-(3-(Fluoromethyl)pyrrolidin-1-yl)piperidine can influence gene expression by modulating transcription factors and other regulatory proteins, resulting in changes in the expression of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-(3-(Fluoromethyl)pyrrolidin-1-yl)piperidine can change over time. The compound’s stability and degradation play a crucial role in its long-term effects on cellular function. Studies have shown that 4-(3-(Fluoromethyl)pyrrolidin-1-yl)piperidine is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its activity . Long-term exposure to the compound has been associated with changes in cellular function, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of 4-(3-(Fluoromethyl)pyrrolidin-1-yl)piperidine vary with different dosages in animal models. At low doses, the compound has been shown to enhance cognitive function and improve memory . At higher doses, it can lead to toxic or adverse effects, including neurotoxicity and behavioral changes . Threshold effects have been observed, where the compound’s beneficial effects are only seen within a specific dosage range .
Metabolic Pathways
4-(3-(Fluoromethyl)pyrrolidin-1-yl)piperidine is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound can influence metabolic flux and alter metabolite levels by modulating the activity of key metabolic enzymes . For example, it has been shown to affect the metabolism of neurotransmitters, leading to changes in their levels and activity . Additionally, 4-(3-(Fluoromethyl)pyrrolidin-1-yl)piperidine can interact with enzymes involved in energy production, influencing cellular energy metabolism .
Transport and Distribution
The transport and distribution of 4-(3-(Fluoromethyl)pyrrolidin-1-yl)piperidine within cells and tissues are critical for its activity and function. The compound is transported across cell membranes by specific transporters and binding proteins . Once inside the cell, it can accumulate in specific compartments or organelles, influencing its localization and activity . The distribution of 4-(3-(Fluoromethyl)pyrrolidin-1-yl)piperidine within tissues can also affect its overall pharmacokinetics and pharmacodynamics .
Subcellular Localization
The subcellular localization of 4-(3-(Fluoromethyl)pyrrolidin-1-yl)piperidine plays a crucial role in its activity and function. The compound can be directed to specific compartments or organelles by targeting signals or post-translational modifications . For instance, it may localize to the nucleus, where it can influence gene expression, or to the mitochondria, where it can affect energy metabolism . The subcellular localization of 4-(3-(Fluoromethyl)pyrrolidin-1-yl)piperidine can also impact its interactions with other biomolecules and its overall cellular effects .
属性
IUPAC Name |
4-[3-(fluoromethyl)pyrrolidin-1-yl]piperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19FN2/c11-7-9-3-6-13(8-9)10-1-4-12-5-2-10/h9-10,12H,1-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJFAROZCEAPCMH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1N2CCC(C2)CF | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19FN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


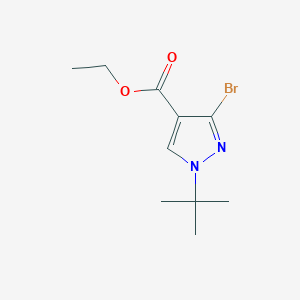
![2-{4-[2-(3,4-Dimethylpyrrolidin-1-yl)ethoxy]phenyl}ethan-1-amine dihydrochloride](/img/structure/B1490810.png)
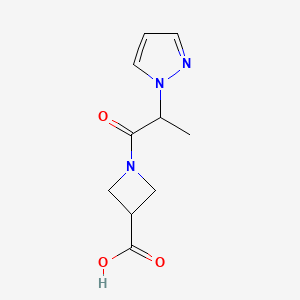
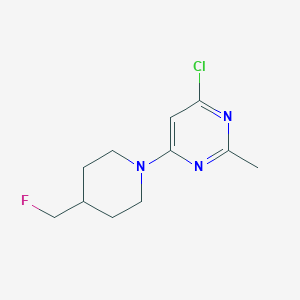
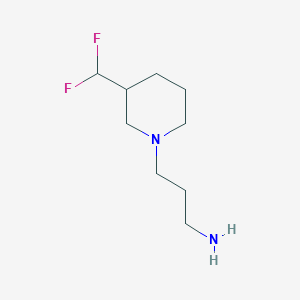
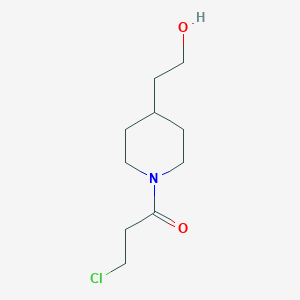
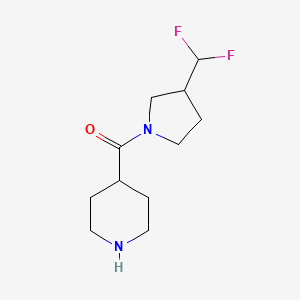
![4-(2-Azabicyclo[2.2.1]heptan-2-yl)cyclohexane-1-carboxylic acid](/img/structure/B1490820.png)
